molecular formula C15H20S2 B14281064 2-Methyl-2-(5,6,7,8-tetrahydronaphthalen-1-yl)-1,3-dithiane CAS No. 120591-71-1

2-Methyl-2-(5,6,7,8-tetrahydronaphthalen-1-yl)-1,3-dithiane

Cat. No.: B14281064
CAS No.: 120591-71-1
M. Wt: 264.5 g/mol
InChI Key: RKCQPMQHJTYJMY-UHFFFAOYSA-N
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Description

2-Methyl-2-(5,6,7,8-tetrahydronaphthalen-1-yl)-1,3-dithiane is an organic compound that belongs to the class of dithianes. Dithianes are sulfur-containing heterocycles that are commonly used in organic synthesis due to their ability to stabilize carbanions. This particular compound features a tetrahydronaphthalene moiety, which is a partially saturated derivative of naphthalene, making it an interesting subject for research in various fields of chemistry and material science.

Preparation Methods

The synthesis of 2-Methyl-2-(5,6,7,8-tetrahydronaphthalen-1-yl)-1,3-dithiane typically involves the reaction of 5,6,7,8-tetrahydronaphthalene with 2-methyl-1,3-dithiane under specific conditions. The reaction is usually carried out in the presence of a strong base, such as n-butyllithium, which facilitates the deprotonation of the dithiane, allowing it to react with the tetrahydronaphthalene derivative. Industrial production methods may involve similar synthetic routes but are optimized for larger scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

2-Methyl-2-(5,6,7,8-tetrahydronaphthalen-1-yl)-1,3-dithiane undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the dithiane moiety back to the corresponding thiol or sulfide.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-Methyl-2-(5,6,7,8-tetrahydronaphthalen-1-yl)-1,3-dithiane has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and natural product synthesis.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of advanced materials, such as polymers and resins, due to its unique structural properties.

Mechanism of Action

The mechanism by which 2-Methyl-2-(5,6,7,8-tetrahydronaphthalen-1-yl)-1,3-dithiane exerts its effects is primarily through its ability to stabilize carbanions. This stabilization is crucial in various organic reactions, allowing for the formation of new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific application and the derivatives being studied.

Comparison with Similar Compounds

Similar compounds to 2-Methyl-2-(5,6,7,8-tetrahydronaphthalen-1-yl)-1,3-dithiane include other dithiane derivatives, such as 2-Methyl-1,3-dithiane and 2-Phenyl-1,3-dithiane. Compared to these compounds, this compound is unique due to the presence of the tetrahydronaphthalene moiety, which imparts distinct structural and electronic properties. This uniqueness makes it particularly valuable in specific synthetic applications and research studies.

Properties

CAS No.

120591-71-1

Molecular Formula

C15H20S2

Molecular Weight

264.5 g/mol

IUPAC Name

2-methyl-2-(5,6,7,8-tetrahydronaphthalen-1-yl)-1,3-dithiane

InChI

InChI=1S/C15H20S2/c1-15(16-10-5-11-17-15)14-9-4-7-12-6-2-3-8-13(12)14/h4,7,9H,2-3,5-6,8,10-11H2,1H3

InChI Key

RKCQPMQHJTYJMY-UHFFFAOYSA-N

Canonical SMILES

CC1(SCCCS1)C2=CC=CC3=C2CCCC3

Origin of Product

United States

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